Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate
Description
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is a chemical compound with the molecular formula C9H6FNO2.
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
methyl 2-ethynyl-3-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C9H6FNO2/c1-3-7-8(10)6(4-5-11-7)9(12)13-2/h1,4-5H,2H3 |
InChI Key |
ZQIFOBYOEUUXSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C#C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate typically involves the nucleophilic aromatic substitution of a nitro group in a precursor compound with a fluoride anion. This reaction is often carried out under basic conditions using reagents such as cesium fluoride in dry dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, palladium catalysts, and various nucleophiles. Reaction conditions typically involve the use of organic solvents like DMSO and elevated temperatures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and ethynyl group can influence its reactivity and binding affinity to various receptors and enzymes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoropyridine-4-carboxylate: A similar compound with a fluorine atom at the 2-position but lacking the ethynyl group.
Methyl 3-fluoropyridine-4-carboxylate: Another fluorinated pyridine derivative with the fluorine atom at the 3-position.
Uniqueness
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Biological Activity
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties can lead to the development of new therapeutic agents, particularly in the context of neurological disorders and cancer.
The biological activity of this compound is primarily associated with its role as an allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors are critical for various central nervous system functions, including synaptic plasticity and neurotransmission. The compound has been shown to selectively bind to certain mGluR subtypes, influencing their signaling pathways.
Pharmacological Profile
Research indicates that this compound exhibits negative allosteric modulation at mGluR3, which can have implications for treating conditions like anxiety and depression. Its ability to modulate receptor activity without directly activating them makes it a valuable candidate for drug development aimed at minimizing side effects associated with direct agonists or antagonists .
Case Studies
- Neurological Disorders : In studies involving animal models, compounds similar to this compound have demonstrated efficacy in reducing symptoms related to anxiety and depression by modulating mGluR activity. For instance, negative allosteric modulators have been linked to improved outcomes in stress-induced behaviors in mice .
- Cancer Research : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that modifications in the pyridine ring can enhance cytotoxicity against various cancer cell lines, potentially through mechanisms involving mGluR modulation and subsequent apoptotic pathways .
Data Table: Biological Activity Summary
| Activity Type | Target Receptor | Effect | Reference |
|---|---|---|---|
| Allosteric Modulation | mGluR3 | Negative Modulation | |
| Antitumor Activity | Various Cancer Cells | Cytotoxic Effects | |
| Neurological Effects | CNS | Anxiety Reduction |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Key findings include:
- Selectivity : The compound shows preferential binding to mGluR3 over other subtypes, which is crucial for developing targeted therapies .
- Stability : Investigations into the compound's stability under physiological conditions revealed that while it retains activity, certain modifications can enhance its metabolic stability, reducing the risk of rapid degradation in vivo .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate, and how can purity be optimized?
- Methodology : Multi-step synthesis involving halogenation and esterification is common. For example, analogous pyridine carboxylates are synthesized via nucleophilic substitution of halogenated intermediates (e.g., 3-fluoro-6-hydroxypyridine derivatives) followed by coupling with ethynyl groups using Sonogashira or similar cross-coupling reactions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol or acetonitrile) is critical to achieve >95% purity. Monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) ensures reaction completion .
Q. How should researchers characterize the structure of this compound?
- Methodology :
- NMR : Use H and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm substituent positions. For example, the ethynyl proton typically appears as a singlet near δ 3.1–3.3 ppm, while fluoropyridine protons show splitting patterns due to F coupling .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+1] or [M-1] peaks) .
- X-ray Crystallography : If single crystals are obtainable, SHELX software (SHELXL/SHELXS) can resolve bond lengths and angles, critical for confirming steric effects of the ethynyl and fluorine groups .
Advanced Research Questions
Q. How can computational modeling predict reactivity or stability issues in this compound during synthesis?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in electrophilic substitutions. For example, the electron-withdrawing fluorine and ethynyl groups may direct reactivity to specific pyridine positions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF or THF) to optimize reaction conditions and minimize side reactions like ester hydrolysis .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?
- Methodology :
- Variable Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., rotational barriers in the ethynyl group) by acquiring spectra at 25–80°C .
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous signals, such as distinguishing between fluorine-coupled protons and aromatic ring protons .
- Isotopic Labeling : Introduce C or N labels at specific positions to track reaction intermediates and validate proposed mechanisms .
Q. How does the steric and electronic profile of this compound influence its application in drug discovery?
- Methodology :
- SAR Studies : Compare bioactivity of derivatives with varying substituents (e.g., replacing ethynyl with methyl or fluorine with chlorine) to identify pharmacophoric groups. For example, fluoropyridines are often used as bioisosteres for carboxylic acids in kinase inhibitors .
- Crystallographic Analysis : Resolve protein-ligand co-crystals (e.g., using SHELXD for phase determination) to map binding interactions, particularly the role of the ethynyl group in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
